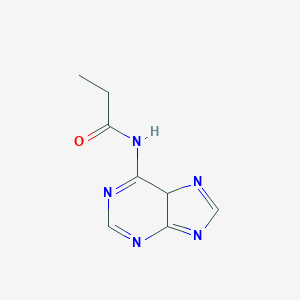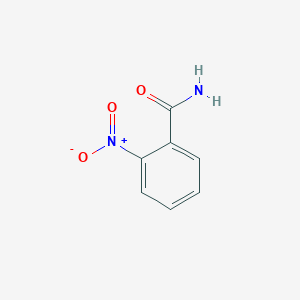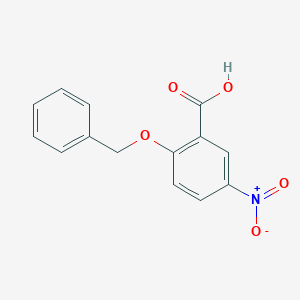![molecular formula C17H10Br2O4 B184404 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione CAS No. 6472-62-4](/img/structure/B184404.png)
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that belongs to the class of pyranones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the production of reactive oxygen species (ROS), which are implicated in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme that protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo. Finally, the potential applications of this compound in materials science, such as in the development of new polymers and nanomaterials, should also be explored.
Synthesemethoden
The synthesis of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione involves the reaction of 2-methoxybenzaldehyde, malonic acid, and bromine in acetic acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and bromination. The final product is obtained after purification through recrystallization.
Eigenschaften
| 6472-62-4 | |
Molekularformel |
C17H10Br2O4 |
Molekulargewicht |
438.1 g/mol |
IUPAC-Name |
6,8-dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10Br2O4/c1-22-14-5-3-2-4-10(14)15-8-13(20)11-6-9(18)7-12(19)16(21)17(11)23-15/h2-8H,1H3 |
InChI-Schlüssel |
CYGWVUQMKRXIIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




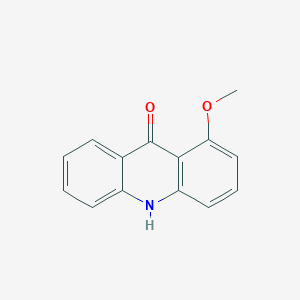
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

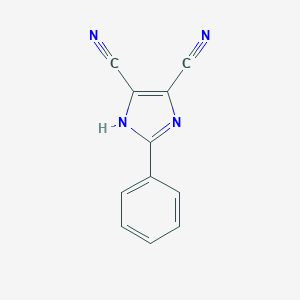
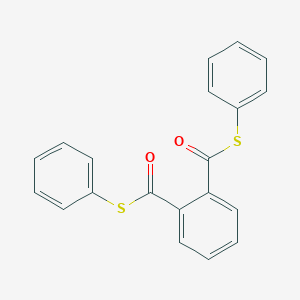
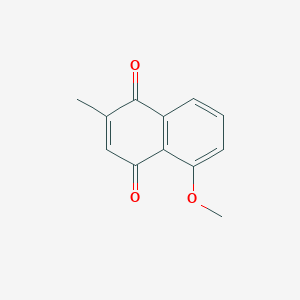

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
